molecular formula C22H20N6O B2866316 (E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1493767-64-8

(E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2866316
CAS No.: 1493767-64-8
M. Wt: 384.443
InChI Key: SNFRWXJDZUMEMV-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with two pyridin-3-ylmethyl groups in an E-configuration.

Properties

IUPAC Name

7-methyl-2-(pyridin-3-ylmethylamino)-3-(pyridin-3-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-16-6-7-20-27-21(26-13-18-5-3-9-24-11-18)19(22(29)28(20)15-16)14-25-12-17-4-2-8-23-10-17/h2-11,14-15,26H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFRWXJDZUMEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=NCC3=CN=CC=C3)NCC4=CN=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its antimalarial and anticancer properties.

Synthesis

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, including the target compound, has been achieved through various methodologies. Notably, a one-pot tandem CuI-catalyzed reaction has been employed to efficiently produce these compounds from readily available starting materials. This method showcases broad substrate scope and good functional group tolerance, yielding products in moderate to excellent yields .

Antimalarial Activity

Recent studies have demonstrated that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit promising antimalarial activity. For instance, a screening of various compounds revealed that certain derivatives showed moderate activity against the chloroquine-sensitive strain of Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth . The structure–activity relationship (SAR) analysis suggested that specific substitutions on the pyrido[1,2-a]pyrimidine scaffold are crucial for enhancing antimalarial efficacy.

Compound IDStructureIC50 (μM)Activity
213-Fluorobenzyl(4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)carbamate33Moderate
374-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide37Moderate

Anticancer Activity

In addition to antimalarial properties, (E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has shown significant anticancer activity. A study evaluated its effects on various cancer cell lines and found that certain derivatives exhibited potent antiproliferative effects. For example, compound 14i demonstrated an IC50 value of 1.06 μM against Kyse-520 cells while showing low toxicity towards human brain microvascular endothelial cells (HBMEC) . Mechanistic studies indicated that this compound induces apoptosis and arrests the cell cycle at the G0/G1 phase by downregulating key signaling pathways involved in cell survival and proliferation.

Cell LineIC50 (μM)Toxicity (HBMEC IC50 μM)
Kyse-5201.0630.75
NCI-H358Not reportedNot reported
MIA-PaCa2Not reportedNot reported

Case Studies

Several case studies have highlighted the potential of pyrido[1,2-a]pyrimidin-4-one derivatives as therapeutic agents:

  • Antimalarial Screening : A comprehensive study involving a library of pyrido[1,2-a]pyrimidin derivatives demonstrated their effectiveness against Plasmodium falciparum. The findings underscored the importance of structural modifications to enhance bioactivity .
  • Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines revealed that specific derivatives could effectively inhibit tumor cell proliferation while maintaining low cytotoxicity towards normal cells. This suggests a favorable therapeutic index for these compounds .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and theoretical properties of the target compound and its analogs:

Compound Name / Identifier Core Structure Substituents Molecular Weight (approx.) Key Features
(E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Dual pyridin-3-ylmethyl groups (E-configuration) ~435 g/mol High solubility due to pyridyl N-atoms; moderate lipophilicity (logP ~2.5)
2-[(4-Methylbenzyl)amino]-3-{(E)-[(4-methylbenzyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Methylbenzyl groups ~456 g/mol Increased lipophilicity (logP ~3.8); potential for enhanced membrane permeation
2-(3,4-Dimethoxyphenyl)-7-[4-[methyl(propyl)amino]cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl; methyl(propyl)aminocyclohexene ~518 g/mol Electron-rich aromatic system; conformational rigidity from cyclohexene
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-... Pyrido[1,2-a]pyrimidin-4-one Thiazolidinone-thioxo group (Z-configuration); allylamino ~498 g/mol Sulfur atoms enhance redox activity; Z-configuration may limit target binding
7-[(2-(Dimethylamino)ethyl)(methyl)amino]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-... Pyrido[1,2-a]pyrimidin-4-one Pyrazolo[1,5-a]pyridin-2-yl; dimethylaminoethyl side chain ~493 g/mol Bulky pyrazole substituent; tertiary amine improves solubility

Research Findings and Trends

  • Anti-Cancer Potential: Pyrido-pyrimidinones with electron-withdrawing groups (e.g., thioxo in ) show cytotoxicity, while the target compound’s pyridyl groups may balance solubility and efficacy .
  • Metabolic Stability : Compounds with tertiary amines (e.g., ) or polar pyridyl groups (target compound) are less prone to rapid hepatic clearance compared to benzyl-substituted analogs .
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving condensation of α,β-unsaturated ketones with aminopyrimidinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.